Oxychlordane vs. trans- and cis-Nonachlor: 8-Fold Higher Mammalian Toxicity in a 28-Day Rat Study
In a 28-day oral gavage study in female rats, oxychlordane exhibited toxicity at levels approximately 8 times lower than its parent compounds, trans-nonachlor and cis-nonachlor [1]. The study determined that while oxychlordane was acutely toxic at 10 mg/kg body weight/day and caused no measurable effects at 1 mg/kg, the nonachlor isomers required higher doses to induce comparable effects [1]. This finding establishes oxychlordane as the significantly more hazardous chlordane-related residue in mammalian systems.
| Evidence Dimension | Comparative Mammalian Toxicity (In Vivo) |
|---|---|
| Target Compound Data | Toxic at levels approximately 8 times lower than trans- and cis-nonachlor |
| Comparator Or Baseline | trans-Nonachlor and cis-nonachlor |
| Quantified Difference | 8-fold higher toxicity |
| Conditions | 28-day oral gavage study in female Sprague-Dawley rats; doses ranged from 0.01 to 10 mg/kg body weight/day [1] |
Why This Matters
For toxicological risk assessment, substituting oxychlordane data with data from parent nonachlors would underestimate hazard by nearly an order of magnitude, leading to flawed safety evaluations.
- [1] Bondy, G. S., et al. (2003). Toxicity of the chlordane metabolite oxychlordane in female rats: clinical and histopathological changes. Food and Chemical Toxicology, 41(2), 291-301. https://doi.org/10.1016/S0278-6915(02)00229-6 View Source
